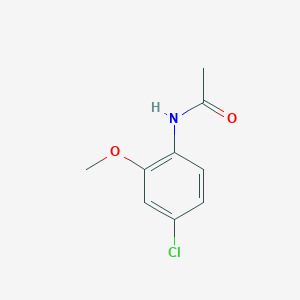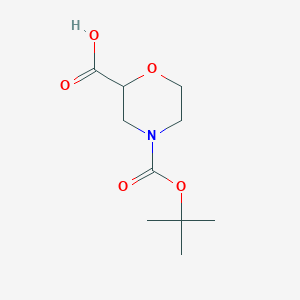
1-(3,4-Dimethoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "1-(3,4-Dimethoxyphenyl)propan-1-amine" often involves complex chemical reactions, including N-acylation and Bischler-Napieralski ring closure, to produce specific aralkylated tetrahydro-2-benzazepines from 3-(3,4-Dimethoxyphenyl)-propylamine (Berney & Jauner, 1976).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and behavior in chemical reactions. Techniques such as single-crystal X-ray diffraction are employed to elucidate the crystalline structures of related compounds, providing insights into their molecular geometries and intermolecular interactions (Jebas et al., 2013).
Chemical Reactions and Properties
"1-(3,4-Dimethoxyphenyl)propan-1-amine" and its derivatives undergo various chemical reactions, contributing to their wide range of applications. These reactions include the formation of Schiff bases, which are essential in synthesizing ligands for coordination chemistry (Hayvalı et al., 2010).
Physical Properties Analysis
The physical properties of "1-(3,4-Dimethoxyphenyl)propan-1-amine" derivatives, such as solubility, melting point, and crystalline structure, are investigated to understand their behavior in different environments and their suitability for various applications. Techniques like FTIR, NMR, and X-ray diffraction are utilized for these analyses.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are studied to explore the potential uses of "1-(3,4-Dimethoxyphenyl)propan-1-amine" in synthetic chemistry and drug design. Investigations into its derivatives' docking simulations and density functional studies provide valuable information on their interaction mechanisms at the molecular level (Khamees et al., 2018).
Applications De Recherche Scientifique
Crystallographic Studies
- Asiri, Al-Youbi, Faidallah, and Ng (2011) detailed the crystal structure of a co-crystal involving 1-(3,4-Dimethoxyphenyl)propan-1-amine derivatives, highlighting the geometric orientations and hydrogen bonding that contribute to its helical chain structure in the crystal (Asiri et al., 2011).
Synthetic Chemistry Applications
- Jin, Graybill, Wang, Davis, and Moore (2001) reported on the synthesis of 4-Formyl-3,5-dimethoxyphenol, a precursor for the BAL family of linkers used in solid-phase synthesis, demonstrating the compound's versatility in peptide and non-peptide synthesis (Jin et al., 2001).
Pharmacological Research
- Milusheva et al. (2022) investigated the biological activities of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides as isoquinoline precursors with smooth muscle relaxant activity, finding potential for cognitive function improvement in rats (Milusheva et al., 2022).
Antimicrobial and Anti-Inflammatory Properties
- Keche, Hatnapure, Tale, Rodge, and Kamble (2012) synthesized novel derivatives of 1-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole showing promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).
Material Science and Catalysis
- Jiang, Dong, Qiu, Chen, Wu, and Jiang (2020) discovered a new ligand for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines, showcasing the compound's efficiency and potential in material science and catalysis (Jiang et al., 2020).
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms associated with the compound are GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNRRVQKKZYOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588051 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101589-21-3 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)


